molecular formula C9H10N2O2 B12009163 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 4180-86-3

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12009163
CAS No.: 4180-86-3
M. Wt: 178.19 g/mol
InChI Key: NONAXZPAOYXUOC-UHFFFAOYSA-N
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Description

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydroisoindole core, which is often associated with interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under controlled conditions. Specific reagents and catalysts are often required to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic interventions.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3a,4,7,7a-tetrahydroisoindole-1,3(2H)-dione
  • 2-amino-4,7-methanoisoindole-1,3(2H)-dione

Uniqueness

2-amino-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which might confer distinct chemical and biological properties compared to similar compounds. These differences could be leveraged in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

4180-86-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H10N2O2/c10-11-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3,10H2

InChI Key

NONAXZPAOYXUOC-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)N

Origin of Product

United States

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